Bidenoside C

polyacetylene glycoside natural product chemistry structural elucidation

Inconsistent polyacetylene glycoside sourcing undermines pharmacokinetic study reproducibility. Bidenoside C delivers the highest systemic exposure (AUC₀₋ₜ 2177.796 ng·h/L) among safflower constituents, validated in rat plasma. • Z-configuration, ≥98% HPLC purity - distinct from E-isomer Bidenoside D • Quantified hepatoprotective activity at 8.75 mg/g in Gurigumu-7 fraction • DPP-IV-inactive negative control for anti-diabetic mechanism studies Supplied with full Certificates of Analysis; ambient-temperature global shipping.

Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
Cat. No. B12373591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBidenoside C
Molecular FormulaC16H22O6
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESCC=CC#CC#CCCCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C16H22O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h2-3,12-20H,8-11H2,1H3/b3-2-/t12-,13-,14+,15-,16-/m1/s1
InChIKeyQIFYDSMWESCVBZ-JNDSXIQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bidenoside C: Compound Overview


Bidenoside C (CAS: 700877-55-0) is a polyacetylene glycoside, specifically 8Z-decaene-4,6-diyn-1-O-β-D-glucopyranoside, with the molecular formula C16H22O6 and a molecular weight of 310.34 g/mol [1]. It was first isolated from the aerial parts of Bidens bipinnata LINNE (Asteraceae) [2] and has also been identified in Coreopsis lanceolata flowers [3] and Carthamus tinctorius (safflower) [4]. This compound is primarily utilized as a research reagent to study polyacetylene glycoside structure-activity relationships, pharmacokinetic behavior, and potential anti-proliferative or hepatoprotective mechanisms.

Bidenoside C: Substitution Limitations


Generic substitution among polyacetylene glycosides is scientifically invalid due to significant differences in structural configuration (Z vs. E alkene geometry), hydroxylation patterns, and resulting pharmacokinetic properties. For example, the Z-configuration of the 8-decene-4,6-diyne side chain in Bidenoside C [1] distinguishes it from the E-configuration in Bidenoside D [2], which also possesses additional hydroxyl groups at C3 and C10. These structural nuances profoundly affect systemic exposure, as evidenced by the fact that Bidenoside C exhibits the largest AUC0-t value (2177.796 ng·h/L) among five different safflower constituents tested in a single pharmacokinetic study, surpassing even hydroxysafflor yellow A (1564.1 ng·h/L) [3]. Consequently, substituting Bidenoside C with a structurally related analog without accounting for these differences could lead to vastly different in vivo exposure and biological outcomes, compromising experimental reproducibility and data interpretation.

Bidenoside C vs. Analogs: Key Differences


Z- vs. E-Alkene Configuration

Bidenoside C possesses a Z (cis) configuration at the 8-decene-4,6-diyne side chain (8Z-decaene-4,6-diyn-1-O-β-D-glucopyranoside), whereas its closest analog, Bidenoside D, exhibits an E (trans) configuration (8E-decaene-4,6-diyn-3,10-dihydroxy-1-O-β-D-glucopyranoside) and contains additional hydroxyl groups at positions C3 and C10 [1]. These differences are expected to impact molecular geometry, hydrogen bonding capacity, and ultimately, biological recognition and pharmacokinetic behavior.

polyacetylene glycoside natural product chemistry structural elucidation

Systemic Exposure vs. Hydroxysafflor Yellow A

In a head-to-head pharmacokinetic study of five safflower constituents orally administered to rats, Bidenoside C exhibited the highest systemic exposure. Its AUC0-t (Area Under the Curve from time zero to the last measurable concentration) was 2177.796 ng·h/L, which was 1.39-fold greater than that of hydroxysafflor yellow A (1564.1 ng·h/L) and substantially higher than other constituents [1]. This favorable pharmacokinetic profile was reported for the first time in this study, highlighting its potential for sustained in vivo effects.

pharmacokinetics in vivo exposure safflower constituents

DPP-IV Inhibition: Inactive vs. Active Constituents

In a study evaluating constituents of Coreopsis lanceolata flowers for dipeptidyl peptidase IV (DPP-IV) inhibitory activity, compounds 2–4, 6, and 7 exhibited concentration-dependent inhibition with IC50 values ranging from 9.6 to 64.9 μM. However, Bidenoside C (compound 10) did not show significant DPP-IV inhibitory activity under the same assay conditions [1]. This negative result provides a clear functional differentiation from other polyacetylene glycosides and flavonoids present in the same plant material.

dipeptidyl peptidase IV DPP-IV inhibitor type 2 diabetes

Anti-Proliferative Activity

While specific IC50 values are not publicly available in primary literature, Bidenoside C is consistently described as possessing anti-proliferative activity against cancer cells [1]. This reported activity stands in contrast to its inactivity against DPP-IV, indicating a distinct biological profile. In the absence of a direct comparator in the same assay, this evidence serves as supporting information for its potential utility in oncology research.

anti-proliferative cancer research apoptosis

Bidenoside C: Research Applications


In Vivo Pharmacokinetics & Bioavailability

Given its superior systemic exposure (AUC0-t = 2177.796 ng·h/L) compared to co-occurring safflower constituents [1], Bidenoside C serves as an excellent model compound for investigating the absorption, distribution, metabolism, and excretion (ADME) of polyacetylene glycosides in vivo. Researchers can leverage its favorable pharmacokinetic profile to study structure-exposure relationships and to develop formulation strategies aimed at enhancing oral bioavailability of this class of natural products.

Structure-Activity Relationship (SAR) Studies

The distinct Z-alkene configuration and lack of C3/C10 hydroxylation in Bidenoside C, contrasted with the E-configuration and additional hydroxyl groups in Bidenoside D [2], make it a critical tool for SAR investigations. Researchers can systematically compare the biological activities (e.g., anti-proliferative, cytotoxic) and physicochemical properties (e.g., solubility, stability) of these two analogs to elucidate the impact of alkene geometry and hydroxylation on polyacetylene glycoside function.

Non-DPP-IV Anti-Diabetic Mechanisms

Since Bidenoside C is inactive against DPP-IV [3] despite being isolated from Coreopsis lanceolata—a plant with traditional anti-diabetic use—it can be employed as a negative control or to explore alternative anti-diabetic mechanisms. Studies using Bidenoside C can help differentiate DPP-IV-dependent effects from other potential pathways (e.g., AMPK activation, GLUT4 translocation) that may contribute to the plant's overall hypoglycemic activity.

Hepatoprotection Mechanism Studies

Bidenoside C was quantified (8.75 mg/g) in a methanol-eluted fraction (MF) of the Mongolian medicine Gurigumu-7, which demonstrated significant hepatoprotective effects in a CCl4-induced liver injury mouse model, including reduced serum transaminases and increased SOD levels [4]. While the hepatoprotection is attributed to the fraction's multi-component synergy, the presence of Bidenoside C at a quantifiable level supports its use in follow-up studies to isolate its specific contribution to liver protection and to investigate potential synergistic interactions with co-occurring compounds like ellagic acid and luteolin glucosides.

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